

# Guanylthiourea: A Technical Guide to Crystal Structure and Molecular Conformation

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## Compound of Interest

Compound Name: Guanylthiourea

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This technical guide provides a detailed overview of the crystal structure and conformational landscape of **guanylthiourea** (GTU). **Guanylthiourea**, a molecule incorporating both guanidine and thiourea functionalities, serves as a versatile building block in medicinal chemistry and materials science. Understanding its solid-state structure and preferred conformations in different environments is critical for rational drug design, predicting molecular interactions, and developing novel materials. This document summarizes key crystallographic data, explores its tautomeric and conformational isomers through computational analysis, and details the experimental and computational protocols used for these characterizations.

## Crystal Structure of Guanylthiourea

The three-dimensional arrangement of **guanylthiourea** in the solid state has been determined by single-crystal X-ray diffraction. The definitive crystallographic data is archived and available through the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.<sup>[1]</sup> This experimental determination provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which is fundamental for understanding its physical properties and intermolecular interactions.

## Data Presentation: Crystallographic Parameters

While direct access to the raw crystallographic file is required for a full list of atomic coordinates and bond parameters, the essential crystallographic data for **guanylthiourea** is summarized below. Researchers can retrieve the complete dataset from the CSD using the provided reference information.<sup>[1]</sup>

Parameter	Description	Value
Formula	Chemical Formula	C <sub>2</sub> H <sub>6</sub> N <sub>4</sub> S
Molecular Weight	Molar Mass ( g/mol )	118.16
DOI	Digital Object Identifier for the crystallographic data	10.5517/ccqxj26 <sup>[1]</sup>
Crystal System	One of the seven crystal systems describing the lattice symmetry.	Available from CSD
Space Group	The specific symmetry group of the crystal.	Available from CSD
Unit Cell Dimensions		
a (Å)	Length of the 'a' axis of the unit cell.	Available from CSD
b (Å)	Length of the 'b' axis of the unit cell.	Available from CSD
c (Å)	Length of the 'c' axis of the unit cell.	Available from CSD
α (°)	Angle between the 'b' and 'c' axes.	Available from CSD
β (°)	Angle between the 'a' and 'c' axes.	Available from CSD
γ (°)	Angle between the 'a' and 'b' axes.	Available from CSD
Z	Number of formula units per unit cell.	Available from CSD

## Molecular Conformation and Tautomerism

Beyond the solid state, the conformational flexibility of **guanylthiourea** is of significant interest. Quantum chemical studies have explored its potential energy surface to identify stable isomers. [2] These computational analyses reveal that **guanylthiourea** can exist in two primary tautomeric forms: the thione form and the thiol form. Within each tautomeric class, multiple conformers can exist due to rotation around single bonds.

- **Thione Tautomers:** Characterized by a carbon-sulfur double bond (C=S). The most stable thione conformer is designated GTU-1.
- **Thiol Tautomers:** Characterized by a carbon-sulfur single bond and a sulfur-hydrogen bond (S-H), with a carbon-nitrogen double bond within the molecular backbone. The most stable thiol conformer is designated GTU-t1.

The stability of these isomers is influenced by factors such as  $\pi$ -electron conjugation and the formation of intramolecular hydrogen bonds. [2] The interconversion between the most stable thione (GTU-1) and thiol (GTU-t1) forms is predicted to occur via a bimolecular process involving protonation at the sulfur atom. [2]

### Data Presentation: Calculated Isomer Stability

The relative energies of various **guanylthiourea** isomers have been calculated using quantum chemical methods. The following table illustrates the general findings regarding the stability of the major tautomeric classes.

Isomer Class	Description	Relative Stability
Thione Isomers	Isomers containing the C=S double bond. This class includes the ground-state conformer (GTU-1).	Generally more stable; contains the global minimum energy structure. [2]
Thiol Isomers	Isomers containing the C-S-H single bonds. This class includes the most stable thiol conformer (GTU-t1).	Higher in energy compared to the most stable thione conformer. [2]

## Experimental and Computational Protocols

### Synthesis and Crystallization of Guanylthiourea

A reliable method for the synthesis of **guanylthiourea** involves the reaction of N-cyanoguanidine with hydrogen sulfide.[3] High-quality crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol:

- **Reaction Setup:** A mixture of N-cyanoguanidine, water, and ethanol is placed in a reaction flask equipped for gas inlet.
- **Reaction Execution:** The mixture is heated to approximately 70°C, and a steady stream of hydrogen sulfide gas is passed through the solution for several hours.
- **Cooling and Initial Crystallization:** The reaction mixture is cooled slowly to room temperature and then stored at 0°C for 24 hours to facilitate the crystallization of crude **guanylthiourea**.
- **Isolation of Crude Product:** The crystalline solid is collected by filtration and washed with ice-cold water.
- **Purification by Recrystallization:** The crude product is dissolved in boiling methanol (approximately 8-9 mL per gram). The hot solution is filtered to remove any insoluble impurities.
- **Final Crystal Growth:** The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C overnight. The resulting colorless prisms of pure **guanylthiourea** are collected by filtration and washed with a small amount of cold methanol.[3]

### Single-Crystal X-ray Diffraction (General Protocol)

The determination of the crystal structure of **guanylthiourea** follows a standard procedure for small-molecule X-ray crystallography.

Protocol:

- **Crystal Selection and Mounting:** A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Reduction:** The collected diffraction intensities are processed to correct for experimental factors (e.g., polarization, absorption) and to determine the unit cell parameters and space group symmetry.
- **Structure Solution and Refinement:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible fit with the experimental data.

## Quantum Chemical Analysis (General Protocol)

The conformational landscape of **guanyltiourea** is investigated using computational quantum chemistry methods.<sup>[2][4]</sup>

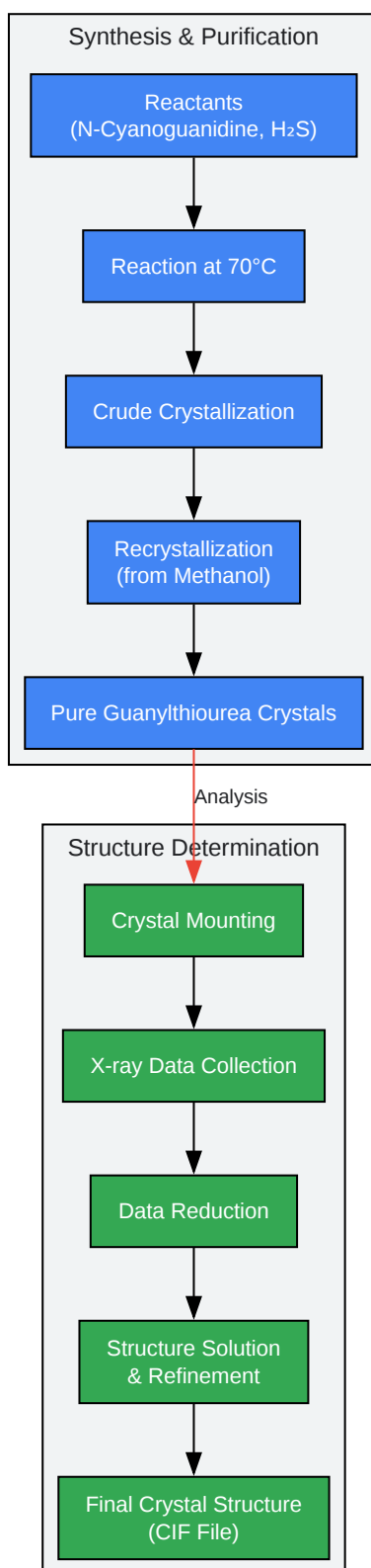
Protocol:

- **Initial Structure Generation:** Plausible 3D structures for various tautomers and conformers (e.g., thione and thiol forms) of **guanyltiourea** are generated.
- **Geometry Optimization:** The geometry of each initial structure is optimized to find a local minimum on the potential energy surface. This is typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

- **Energy Analysis:** The relative energies of all stable conformers are compared to identify the global minimum energy structure and to determine the energy differences between various isomers.
- **Transition State Search:** To study the interconversion between isomers, transition state search algorithms (e.g., QST2/QST3) can be employed to locate the saddle points on the potential energy surface that connect them.

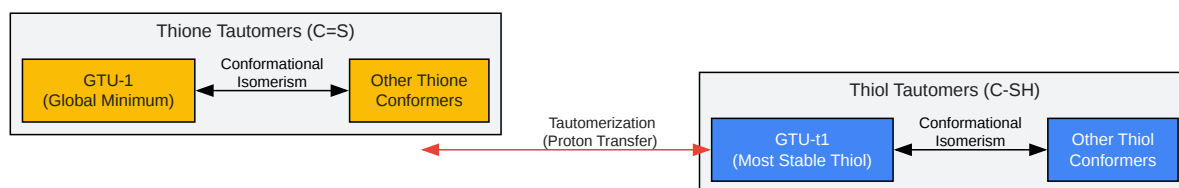
## Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.



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Caption: Experimental workflow for the synthesis and crystal structure determination of **guanylthiourea**.



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Caption: Conformational landscape of **guanylthiourea** showing thione/thiol tautomerism.

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## References

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